4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 862244-18-6
VCID: VC5291601
InChI: InChI=1S/C21H21ClN2O2/c1-15-5-6-20-19(11-15)16(12-21(25)26-20)14-23-7-9-24(10-8-23)18-4-2-3-17(22)13-18/h2-6,11-13H,7-10,14H2,1H3
SMILES: CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl
Molecular Formula: C21H21ClN2O2
Molecular Weight: 368.86

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one

CAS No.: 862244-18-6

Cat. No.: VC5291601

Molecular Formula: C21H21ClN2O2

Molecular Weight: 368.86

* For research use only. Not for human or veterinary use.

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one - 862244-18-6

Specification

CAS No. 862244-18-6
Molecular Formula C21H21ClN2O2
Molecular Weight 368.86
IUPAC Name 4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one
Standard InChI InChI=1S/C21H21ClN2O2/c1-15-5-6-20-19(11-15)16(12-21(25)26-20)14-23-7-9-24(10-8-23)18-4-2-3-17(22)13-18/h2-6,11-13H,7-10,14H2,1H3
Standard InChI Key VTJGWCODEMIOGE-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl

Introduction

Key Structural Features:

  • Chromen-2-one Core: Known for its fluorescence and biological activity.

  • Piperazine Substitution: Enhances solubility and potential receptor binding.

  • Chlorophenyl Group: Adds hydrophobicity and may influence pharmacokinetics.

Synthesis

The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one typically involves multi-step organic reactions. A general pathway includes:

  • Preparation of Chromenone Derivative:

    • Methylation of 4-hydroxycoumarin to introduce the methyl group at position 6.

  • Functionalization with Piperazine:

    • Reaction of the chromenone derivative with a chloromethylene intermediate to introduce the piperazine moiety.

  • Incorporation of the Chlorophenyl Group:

    • Coupling of 3-chlorophenylpiperazine with the intermediate using alkylation or reductive amination.

Reaction Conditions:

  • Solvent: Ethanol or methanol.

  • Catalyst: Acidic or basic catalysts, depending on the step.

  • Temperature: Typically between 50–80°C for optimal yields.

Analytical Characterization

The compound can be characterized using advanced spectroscopic and analytical methods:

TechniquePurposeKey Observations
1H-NMRIdentifies hydrogen environmentsPeaks for aromatic protons, methyl groups
13C-NMRDetermines carbon frameworkSignals for carbonyl, aromatic carbons
FTIRFunctional group analysisPeaks for C=O (chromenone) and C-Cl
Mass SpectrometryConfirms molecular weightPeak at m/z = 368
X-ray CrystallographyProvides structural confirmationPlanarity of chromenone core observed

Pharmacological Potential

Coumarin derivatives, including chromenones, are widely studied for their therapeutic properties. The incorporation of piperazine and chlorophenyl groups enhances their pharmacological profile:

  • Anticancer Activity:

    • Chromenones are known inhibitors of topoisomerase enzymes, crucial in DNA replication .

  • Antimicrobial Effects:

    • Piperazine derivatives often exhibit antibacterial and antifungal properties .

  • Neurological Applications:

    • The piperazine moiety is commonly found in CNS-active drugs, suggesting potential as an anxiolytic or antidepressant.

Applications in Research and Industry

This compound could serve as:

  • A lead molecule for drug discovery programs targeting cancer or infectious diseases.

  • A fluorescent probe due to the chromenone core's photophysical properties.

  • A precursor for synthesizing more complex heterocyclic compounds.

Comparative Analysis with Related Compounds

To better understand its significance, the compound can be compared with structurally similar molecules:

Compound NameKey DifferenceApplications
2-Amino-3-cyano-4H-chromenesLacks piperazine substitutionAnticancer and antifungal agents .
1-[4-(3-Chlorophenyl)piperazin-1-yl]-propanonesNo chromenone coreAnalgesic and anti-inflammatory .

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